molecular formula C16H21BN2O2 B2464271 3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 2377607-03-7

3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B2464271
CAS No.: 2377607-03-7
M. Wt: 284.17
InChI Key: NCAQNXMJUUDQGU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropyl group, a boronate ester, and an indazole core, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Boronate Ester Formation: The boronate ester is introduced through borylation reactions, typically using palladium-catalyzed cross-coupling reactions with bis(pinacolato)diboron.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acids.

    Reduction: The indazole core can undergo reduction reactions to form dihydroindazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Organolithium or Grignard reagents for nucleophilic substitution.

Major Products

    Oxidation: Boronic acids.

    Reduction: Dihydroindazoles.

    Substitution: Various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Uniqueness

3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties. The presence of the boronate ester also allows for versatile functionalization, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)11-7-8-13-12(9-11)14(19-18-13)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAQNXMJUUDQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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